2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride, commonly known as Etizolam, is a short-acting thienodiazepine that is used in medical and scientific research. It is a derivative of benzodiazepine and is structurally similar to diazepam, but has a higher potency and longer half-life. Etizolam is a depressant drug that acts on the central nervous system (CNS), producing anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant and amnesic effects. It is used in the treatment of anxiety, insomnia, and panic attacks.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is currently unknown due to the lack of specific research data . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Result of Action
One study suggests that it may have antibacterial properties, as it was found to inhibit bacterial biofilm growth .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. Studies have shown that this compound can moderately inhibit cholinesterase and lipoxygenase enzymes . These interactions suggest that this compound may influence neurotransmitter regulation and inflammatory responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to inhibit bacterial biofilm formation, particularly against Escherichia coli and Bacillus subtilis Additionally, this compound exhibits mild cytotoxicity, which may be leveraged for therapeutic purposes
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The inhibition of cholinesterase and lipoxygenase enzymes suggests that this compound can modulate enzymatic activity, potentially affecting neurotransmission and inflammatory pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been investigated. The compound’s effects on cellular function over time indicate that it maintains its inhibitory activity against enzymes and bacterial biofilms for extended periods . Long-term studies are required to fully understand its stability and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. Higher doses may lead to increased inhibition of target enzymes and enhanced therapeutic effects, but they also carry the risk of toxicity and adverse effects . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cholinesterase and lipoxygenase . These interactions can alter metabolic flux and affect the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which in turn affect its activity and function
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell . Understanding these mechanisms will aid in optimizing its therapeutic potential.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQTDUDHOUPBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22310-84-5 |
Source
|
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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